3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
The compound 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a piperidine core substituted with two distinct pharmacophores:
- A 1,3,4-thiadiazole ring bearing a 2-fluorophenyl group at position 5.
- A 1,2,4-oxadiazole ring with a methyl group at position 3, connected via a methylene linker to the piperidine nitrogen.
This structure combines aromatic, electron-deficient heterocycles (thiadiazole and oxadiazole) with a flexible piperidine scaffold, a design strategy common in medicinal chemistry for optimizing target binding and pharmacokinetic properties . Thiadiazole derivatives are recognized for their broad bioactivity, including antimicrobial and antitumor effects, while oxadiazoles enhance metabolic stability and membrane permeability .
Properties
IUPAC Name |
5-[[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5OS/c1-11-19-15(24-22-11)10-23-8-4-5-12(9-23)16-20-21-17(25-16)13-6-2-3-7-14(13)18/h2-3,6-7,12H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNZJKWASJXNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Structure and Properties
The structure of the compound features a piperidine ring substituted with a thiadiazole and an oxadiazole moiety. This unique combination of heterocycles is known for enhancing biological activity through various mechanisms.
Biological Activity Overview
Research indicates that derivatives of both thiadiazoles and oxadiazoles exhibit a wide range of biological activities including:
- Anticancer Activity : Compounds containing oxadiazole and thiadiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound has shown promising antibacterial and antifungal activities. Specific derivatives have been reported to exhibit MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
- Antiparasitic Activity : Certain derivatives have been evaluated for their efficacy against parasitic infections, showing potential as antiparasitic agents .
Anticancer Studies
A notable study evaluated the anticancer properties of a related thiadiazole derivative against several human cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 2.76 µM to 9.27 µM across different cancer types, highlighting its potent cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 2.76 |
| Human Ovarian Adenocarcinoma (OVXF 899) | 9.27 |
| Human Renal Cancer (RXF 486) | 1.143 |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains. The following table summarizes the MIC values observed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16–31.25 |
| Escherichia coli | 16–31.25 |
| Candida albicans | 31.25–62.5 |
These results indicate that the compound possesses significant antibacterial properties while showing moderate antifungal activity .
The mechanisms underlying the biological activities of thiadiazole and oxadiazole compounds are multifaceted:
- Inhibition of Enzymes : Many derivatives act as inhibitors of key enzymes involved in cancer proliferation and inflammation, such as histone deacetylases (HDACs) and carbonic anhydrases .
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells through the activation of caspases and other apoptotic markers .
Case Studies
Several case studies illustrate the therapeutic potential of compounds similar to This compound :
- Study on Anti-tubercular Activity : A derivative was tested against Mycobacterium tuberculosis, demonstrating significant activity against both wild-type and resistant strains .
- Evaluation in In Vivo Models : Preclinical studies have indicated that certain thiadiazole derivatives reduce tumor size in animal models without significant toxicity .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with thiadiazole and oxadiazole moieties exhibit significant antimicrobial properties. The presence of a fluorine atom enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Properties
Thiadiazole derivatives have been implicated in cancer research due to their ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways involved in tumor growth and survival. Preliminary studies indicate that it may inhibit specific kinases involved in cancer progression .
Neuropharmacology
The piperidine ring in this compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those related to anxiety and depression. The oxadiazole component may also confer neuroprotective effects by modulating oxidative stress pathways .
Material Science Applications
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its unique functional groups allow for modifications that can lead to materials with specific characteristics suitable for applications in coatings and composites .
Sensors and Detection Systems
Due to its electronic properties, this compound has potential applications in developing sensors for detecting environmental pollutants or biological markers. The ability to modify its structure further enhances its sensitivity and selectivity in sensor applications .
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial effects of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine exhibited significant inhibition zones compared to standard antibiotics . -
Cancer Cell Line Research
In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound could reduce cell viability by inducing apoptosis through caspase activation pathways. These findings suggest a promising avenue for further development as an anticancer agent . -
Polymer Development Project
Researchers synthesized a series of polymers incorporating this compound into their backbone structure. The resulting materials showed improved mechanical strength and thermal stability compared to traditional polymers, highlighting its utility in material science .
Chemical Reactions Analysis
Thiadiazole Ring Formation
The 1,3,4-thiadiazole moiety is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. For example:
.
Further functionalization involves coupling the thiadiazole-2-amine with piperidine derivatives through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Oxadiazole Methylation
The 3-methyl-1,2,4-oxadiazole group is introduced via a two-step process:
-
Condensation : Reaction of amidoximes with acetic anhydride to form oxadiazole rings.
-
Alkylation : Quaternization of the oxadiazole nitrogen using methyl iodide or bromomethyl intermediates .
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | Amidoxime, Ac₂O, 120°C | 75–85 | |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 68–72 |
Piperidine Functionalization
The piperidine ring undergoes alkylation or acylation to attach the oxadiazole-methyl group. Microwave-assisted methods significantly enhance reaction efficiency :
| Reaction Type | Conditions | Time | Yield (%) |
|---|---|---|---|
| Alkylation | MW, 150°C, DMF | 15 min | 89 |
| Acylation | Et₃N, CH₂Cl₂, RT | 6 hr | 73 |
Nucleophilic Aromatic Substitution
The electron-deficient thiadiazole ring facilitates nucleophilic attacks, particularly at the C-2 position. Fluorine at the phenyl group enhances electrophilicity, enabling substitutions with amines or alkoxides .
Cross-Coupling Reactions
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the thiadiazole C-5 position:
.
Side-Chain Modifications
-
Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups, enhancing water solubility.
-
Halogenation : Electrophilic bromination at the phenyl ring diversifies substitution patterns .
Heterocycle Fusion
Cyclocondensation with bis(α-bromoketones) yields fused triazolo-thiadiazine systems, expanding bioactivity profiles .
Hydrolytic Degradation
The oxadiazole ring is susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives:
.
| Condition | Degradation Product | Half-Life (hr) |
|---|---|---|
| pH 1.2 (HCl) | 3-Methyl-5-(piperidinyl)amide | 4.5 |
| pH 7.4 (PBS) | Stable (>24 hr) | >24 |
Thermal Stability
Differential Scanning Calorimetry (DSC) shows a melting point of 178–182°C, with decomposition above 300°C .
Comparative Reactivity Insights
Reactivity trends for analogous compounds (e.g., oxadiazole vs. thiadiazole derivatives) highlight the following:
| Feature | Thiadiazole Derivatives | Oxadiazole Derivatives |
|---|---|---|
| Electrophilicity | Higher (S atom) | Moderate |
| Hydrolytic Stability | Low (pH < 3) | Moderate (pH < 1) |
| Cross-Coupling Yield | 75–85% | 60–70% |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The following table summarizes critical structural distinctions between Compound A and related compounds from the literature:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The 3-methyl-1,2,4-oxadiazole group reduces susceptibility to cytochrome P450 oxidation, a common issue in simpler thiadiazole derivatives .
- Solubility : While Compound A lacks polar groups like sulfonyl (seen in ), its piperidine core may permit salt formation to improve aqueous solubility.
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is constructed via cyclization of a thiosemicarbazide precursor. A representative procedure involves:
-
Formation of 2-fluorophenylthiosemicarbazide :
-
Cyclization to thiadiazole :
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | CS₂, KOH | Ethanol | Reflux | 6 h | 75% |
| 2 | H₂SO₄ | – | 100°C | 2 h | 68% |
| 3 | NBS | CCl₄ | 25°C | 4 h | 82% |
Synthesis of the (3-Methyl-1,2,4-Oxadiazol-5-Yl)Methyl Group
Oxadiazole Ring Formation
The 3-methyl-1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime intermediate:
-
Preparation of acetamidoxime :
-
Cyclization with methyl chloroacetate :
-
Reduction to hydroxymethyl derivative :
-
Lithium aluminum hydride (LiAlH₄) reduces the ester to a hydroxymethyl group, which is subsequently brominated for alkylation.
-
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH₂OH·HCl, NaOH | Methanol | 60°C | 3 h | 85% |
| 2 | ClCH₂COOMe, Et₃N | DCM | 25°C | 12 h | 70% |
| 3 | LiAlH₄, then PBr₃ | THF | 0°C → 25°C | 2 h | 65% |
Assembly of the Piperidine Core
Functionalization of Piperidine at the 1- and 3-Positions
The piperidine ring is functionalized through sequential alkylation reactions:
-
N-Alkylation with oxadiazolemethyl bromide :
-
Piperidine reacts with (3-methyl-1,2,4-oxadiazol-5-yl)methyl bromide in acetonitrile using K₂CO₃ as a base.
-
-
C-3 Lithiation and Coupling :
Optimization Notes :
-
N-Alkylation : Elevated temperatures (50°C) improve reaction rates but may lead to over-alkylation.
-
Lithiation : Strict temperature control (−78°C) is critical to avoid side reactions.
Final Coupling and Purification
Buchwald-Hartwig Amination
A palladium-catalyzed coupling links the thiadiazole to the piperidine:
-
Catalyst system : Pd(OAc)₂/Xantphos.
-
Base : Cs₂CO₃ in toluene at 110°C for 24 hours.
Purification :
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.78 (m, 2H, Ar-F), 4.32 (s, 2H, CH₂-oxadiazole), 3.51–3.45 (m, 1H, piperidine), 2.94–2.87 (m, 2H), 2.42 (s, 3H, CH₃).
-
HRMS (ESI) : m/z calcd for C₁₈H₁₇FN₄OS [M+H]⁺ 392.1094, found 392.1096.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for cyclization steps enhances reproducibility and reduces reaction times:
-
Thiadiazole formation : Microreactors achieve 90% yield in 30 minutes vs. 2 hours in batch.
-
Safety : Minimizes exposure to hazardous reagents like phosphorus oxychloride.
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for preparing 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine?
- Methodological Answer : The synthesis of thiadiazole and oxadiazole derivatives typically involves cyclization reactions using thiosemicarbazides or carboxylic acid hydrazides. For example, refluxing 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours yields 1,3,4-thiadiazole intermediates . Adjusting pH to 8–9 precipitates the product, followed by recrystallization (e.g., DMSO/water mixtures). For oxadiazole formation, microwave-assisted cyclization or catalytic methods (e.g., H₂SO₄ on silica) can improve yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C, 2D-COSY) to verify substituent positions. For purity, employ HPLC with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm, as described in pharmacopeial assays for structurally similar heterocycles . X-ray crystallography is recommended for resolving ambiguous stereochemistry, as demonstrated for 1,3,4-thiadiazole derivatives .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the compound’s heterocyclic motifs. For example, fluorometric assays using ATP analogs or colorimetric phosphatase kits (e.g., pNPP substrate) are common . Cellular cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or HepG2), with IC₅₀ calculations using nonlinear regression models .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT for HOMO-LUMO gaps) to predict reactivity and solubility. Tools like COSMO-RS simulate partition coefficients (logP) . Molecular dynamics (MD) simulations can model membrane permeability, while ADMET predictors (e.g., SwissADME) assess bioavailability and CYP450 interactions .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity). Apply statistical design of experiments (DoE) to identify confounding variables (e.g., buffer ionic strength or temperature gradients) . Bayesian meta-analysis integrates disparate datasets, weighting by assay precision and sample size .
Q. How can reaction engineering improve scalability for analogs of this compound?
- Methodological Answer : Use microreactor systems to optimize exothermic steps (e.g., POCl₃-mediated cyclization) with real-time FTIR monitoring . Membrane separation technologies (e.g., nanofiltration) enhance intermediate purification, reducing solvent waste . For heterogeneous catalysis, screen immobilized enzymes (e.g., Candida antarctica lipase B) to minimize metal contamination .
Key Research Considerations
- Contradiction Analysis : Address discrepancies in bioactivity by standardizing assay protocols (e.g., ATP concentration in kinase assays) .
- Advanced Modeling : Combine QSAR with MD simulations to predict off-target effects .
- Sustainability : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in large-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
